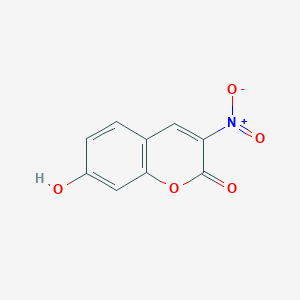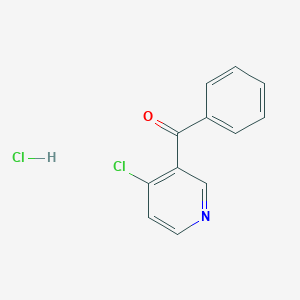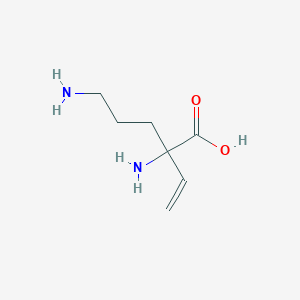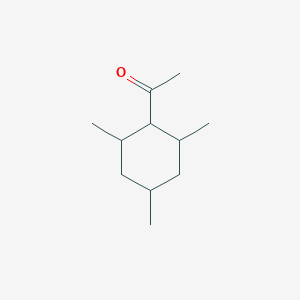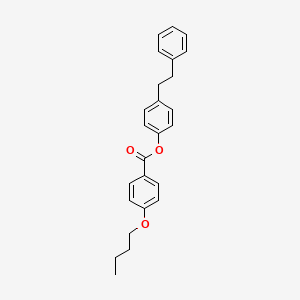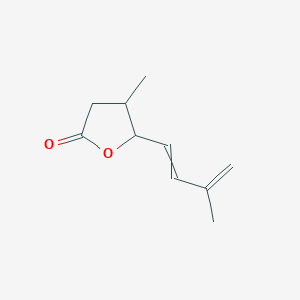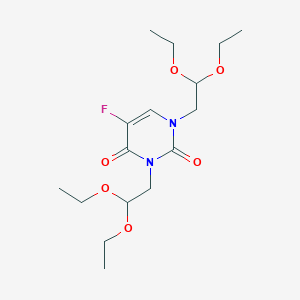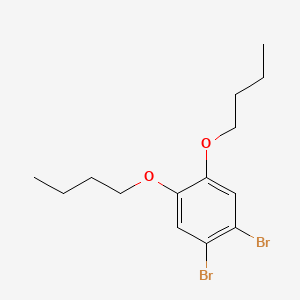![molecular formula C6H9NOS B14317275 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one CAS No. 106106-82-5](/img/structure/B14317275.png)
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is a compound that belongs to the class of penams, which are natural and synthetic antibiotics containing a 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure . This compound is known for its significant role in the development of antibiotics, particularly those that target bacterial cell wall synthesis.
Méthodes De Préparation
The synthesis of 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various antibiotics and other bioactive compounds.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: It serves as a core structure for developing antibiotics that treat bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cross-linking the peptidoglycan layers of the cell wall. By binding to these proteins, the compound prevents the formation of a stable cell wall, leading to bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is unique due to its specific bicyclic structure and its role in antibiotic development. Similar compounds include:
Penicillins: These also contain the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure but differ in their side chains and specific activity.
Cephalosporins: These have a similar mechanism of action but contain a different bicyclic structure, the 5-thia-1-azabicyclo[4.2.0]octan-8-one nucleus
Penems: These are similar to penams but contain a double bond in the bicyclic ring system.
Propriétés
Numéro CAS |
106106-82-5 |
|---|---|
Formule moléculaire |
C6H9NOS |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
6-methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NOS/c1-4-5(8)7-2-3-9-6(4)7/h4,6H,2-3H2,1H3 |
Clé InChI |
JXGIHPOCJIQRNH-UHFFFAOYSA-N |
SMILES canonique |
CC1C2N(C1=O)CCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


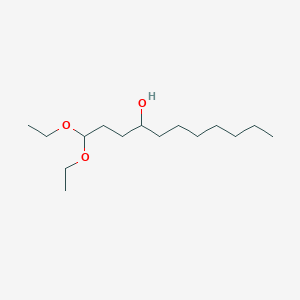
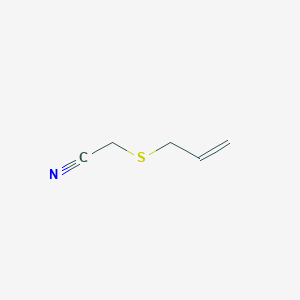
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
